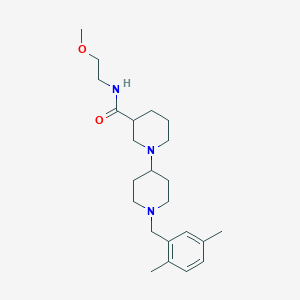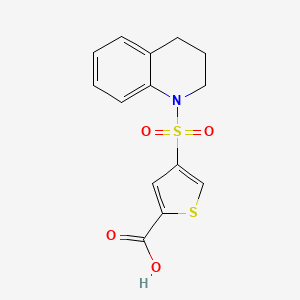
N~4~-(2-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(2-fluorophenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide (referred to as "Compound X" for brevity) is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. Compound X belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities.
作用机制
The exact mechanism of action of Compound X is not fully understood, but it is believed to act on the opioid system in the brain. Specifically, Compound X is thought to bind to the mu-opioid receptor, which is responsible for mediating pain relief and other physiological responses. By binding to this receptor, Compound X may be able to modulate the activity of the opioid system and produce its pharmacological effects.
Biochemical and Physiological Effects:
Compound X has been shown to produce a range of biochemical and physiological effects in animal models. For example, it has been shown to reduce inflammation and pain in a variety of experimental settings. In addition, Compound X has been found to have antitumor activity in several types of cancer cells, including breast cancer and lung cancer.
实验室实验的优点和局限性
One advantage of using Compound X in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal models, even at high doses. In addition, Compound X is relatively easy to synthesize, which makes it a convenient compound to work with in the lab.
One limitation of using Compound X in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals or cells in vitro. In addition, the mechanism of action of Compound X is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several potential future directions for research on Compound X. One area of interest is its potential as a treatment for neuropathic pain. Given its demonstrated antinociceptive activity, Compound X may be a promising candidate for further study in this area.
Another potential direction for research is to investigate the effects of Compound X on the central nervous system. It is possible that Compound X may have effects beyond its analgesic and anti-inflammatory properties, and further study in this area could yield important insights into its pharmacological activity.
In addition, there is potential for further investigation into the mechanisms of action of Compound X. By better understanding how the compound produces its effects, researchers may be able to design more effective treatments for pain and inflammation.
Conclusion:
In conclusion, Compound X is a promising compound with potential applications in medicinal chemistry. Its synthesis is relatively straightforward, and it has been shown to have antinociceptive, anti-inflammatory, and antitumor activities in animal models. While its mechanism of action is not fully understood, further research in this area could yield important insights into its pharmacological activity. Overall, Compound X represents an exciting area of research with potential implications for the treatment of a range of medical conditions.
合成方法
The synthesis of Compound X involves the reaction of 2-fluorobenzoyl chloride with N,N-dimethylpiperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with a dicarboxylic acid anhydride to yield Compound X. The overall yield of the synthesis is typically around 50%, and the purity of the final product can be improved through recrystallization.
科学研究应用
Compound X has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antinociceptive, anti-inflammatory, and antitumor activities in animal models. In addition, Compound X has been investigated for its potential as a treatment for neuropathic pain, as well as for its effects on the central nervous system.
属性
IUPAC Name |
4-N-(2-fluorophenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-18(2)15(21)19-9-7-11(8-10-19)14(20)17-13-6-4-3-5-12(13)16/h3-6,11H,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWUMVKQOOYFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5316649.png)

![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B5316658.png)
![7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5316670.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)
![(3R*,4R*)-3-hydroxy-N-(2-methylphenyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-1-pyrrolidinecarboxamide](/img/structure/B5316684.png)

![6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5316708.png)
![(3aR*,7aS*)-5-methyl-2-{[4-(methylsulfonyl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316711.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316718.png)
![ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316724.png)
![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)

